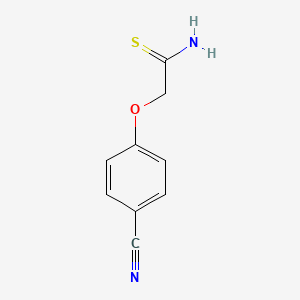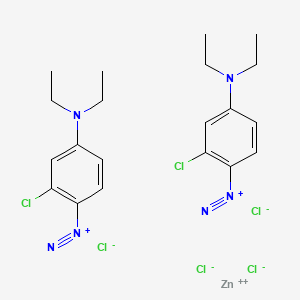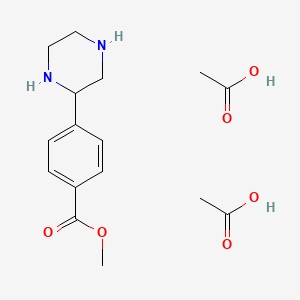![molecular formula C26H19BO2 B12328251 (10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is an organic compound that features a boronic acid functional group attached to an anthracene core, which is further substituted with a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated anthracene compound in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of hydroborates or boranes
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Use of electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products
Oxidation: Phenolic or quinone derivatives
Reduction: Hydroborate or borane derivatives
Substitution: Halogenated or nitro-substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:
Organic Electronics: Used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
Materials Science: Employed in the development of novel materials with unique photophysical properties
Chemistry: Utilized as a building block in the synthesis of complex organic molecules
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging
Wirkmechanismus
The mechanism by which (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid exerts its effects is largely dependent on its application. In organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, play a crucial role. The boronic acid group can also participate in reversible covalent bonding with diols, which is useful in sensor applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: A well-known compound used in OLEDs and TTA-UC systems
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Another anthracene derivative with unique photophysical properties
Uniqueness
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts additional reactivity and functionality compared to other anthracene derivatives. This makes it a versatile building block for various applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C26H19BO2 |
|---|---|
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
[10-(3-phenylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C26H19BO2/c28-27(29)26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17,28-29H |
InChI-Schlüssel |
UKDBUZJPKSZSTR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)






![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

![4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12328242.png)
